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molecular formula C11H12N2O3 B3354151 6-ethoxy-7-methoxyquinazolin-4(3H)-one CAS No. 577728-29-1

6-ethoxy-7-methoxyquinazolin-4(3H)-one

Cat. No. B3354151
M. Wt: 220.22 g/mol
InChI Key: LWYYBCHNCHYKFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

A mixture of 6-hydroxy-7-methoxyquinazoline-4(3H)-one (1.0 g, 5.2 mmol) and Cs2CO3 (1.69 g, 5.2 mmol) in H2O:MeCN:MeOH (10:5:1, 20 mL) was stirred at room temperature for 30 minutes and to it was added bromoethane (0.567 g, 5.2 mmol). Then, it was stirred at 60° C. two days. It was filtered to afford 6-ethoxy-7-methoxyquinazolin-4(3H)-one as a solid (0.550 g, 48%). 1H NMR (300 MHz, DMSO-d6) δ 8.0 (s, 1H), 7.91 (s, 1H), 7.4 (d, 1H), 7.1 (d, 1H), 4.15 (t, 2H), 3.9 (s, 3H), 1.4 (t, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
H2O MeCN MeOH
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.567 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[CH:7][NH:6][C:5]2=[O:14].C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:22][CH3:23]>O.CC#N.CO>[CH2:22]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[O:12][CH3:13])[N:8]=[CH:7][NH:6][C:5]2=[O:14])[CH3:23] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=C2C(NC=NC2=CC1OC)=O
Name
Cs2CO3
Quantity
1.69 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
H2O MeCN MeOH
Quantity
20 mL
Type
solvent
Smiles
O.CC#N.CO
Step Two
Name
Quantity
0.567 g
Type
reactant
Smiles
BrCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, it was stirred at 60° C. two days
Duration
2 d
FILTRATION
Type
FILTRATION
Details
It was filtered

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OC=1C=C2C(NC=NC2=CC1OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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